(4E)-5-(morpholin-4-yl)-4-(4-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes morpholine, nitrophenyl, and pyrazolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and morpholine groups through condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural versatility allows for the creation of polymers, coatings, and other materials with specific characteristics tailored to various applications.
Mechanism of Action
The mechanism of action of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl groups may participate in electron transfer reactions, while the morpholine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of morpholine, nitrophenyl, and pyrazolone groups. This unique structure allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H17N5O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4E)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(4-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O6/c26-20-18(13-14-1-3-16(4-2-14)24(27)28)19(22-9-11-31-12-10-22)21-23(20)15-5-7-17(8-6-15)25(29)30/h1-8,13H,9-12H2/b18-13+ |
InChI Key |
QAUOOBCNHYUQTM-QGOAFFKASA-N |
Isomeric SMILES |
C1COCCN1C\2=NN(C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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